molecular formula C7H15NO2 B1260428 3-methyl-L-alloisoleucine

3-methyl-L-alloisoleucine

Katalognummer: B1260428
Molekulargewicht: 145.2 g/mol
InChI-Schlüssel: AQIFZAKDNFZWND-RXMQYKEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-methyl-L-alloisoleucine, also known as this compound, is a useful research compound. Its molecular formula is C7H15NO2 and its molecular weight is 145.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Metabolic Research

1. Role in Maple Syrup Urine Disease (MSUD)
3-Methyl-L-alloisoleucine is primarily studied in the context of maple syrup urine disease, a genetic disorder characterized by the accumulation of branched-chain amino acids due to a deficiency in the branched-chain alpha-keto acid dehydrogenase complex. In patients with MSUD, elevated levels of L-alloisoleucine serve as a biomarker for the disorder, with concentrations above 5 µmol/L indicating a high probability of MSUD diagnosis .

2. Mechanism of Formation
Research indicates that 3-methyl-2-oxopentanoate is an immediate byproduct of L-isoleucine transamination, leading to the formation of L-alloisoleucine. This process is crucial for understanding the metabolic pathways involved in amino acid metabolism and the pathological mechanisms underlying MSUD . Studies involving oral loading of L-isoleucine have demonstrated that L-alloisoleucine accumulates gradually, highlighting its metabolic relationship with L-isoleucine .

Diagnostic Applications

1. Biomarker for MSUD
The measurement of plasma L-alloisoleucine levels is utilized as a diagnostic tool for MSUD. Its specificity and sensitivity make it an essential marker for identifying patients with this condition . The correlation between elevated alloisoleucine levels and the severity of MSUD provides insights into the residual enzymatic activity in affected individuals, aiding in clinical decision-making regarding dietary management and treatment strategies .

2. Research on Elimination Kinetics
Studies have assessed the total body and renal elimination kinetics of L-alloisoleucine after oral administration in both healthy subjects and MSUD patients. Findings reveal significant differences in elimination rates between these groups, further supporting its role as a diagnostic marker . The half-life of elimination varies considerably, indicating different metabolic capacities among individuals with varying degrees of MSUD severity.

Therapeutic Potential

1. Nutritional Interventions
Given its role in amino acid metabolism, there is potential for using this compound in dietary interventions aimed at managing metabolic disorders. For instance, controlled supplementation may help normalize amino acid profiles in patients with MSUD, although further research is needed to establish effective protocols .

2. Neuroprotective Effects
Emerging studies suggest that certain metabolites derived from branched-chain amino acids may exert neuroprotective effects. While direct evidence regarding this compound is limited, its relationship with neurotoxic metabolites in MSUD highlights the need for further exploration into its potential therapeutic roles in neuroprotection and cognitive health .

Summary Table: Key Applications of this compound

Application Area Details
Metabolic Research - Role in MSUD pathophysiology
- Mechanistic studies on transamination
Diagnostic Utility - Biomarker for MSUD diagnosis
- Correlation with disease severity
Therapeutic Potential - Nutritional interventions for metabolic disorders
- Possible neuroprotective effects

Q & A

Basic Research Questions

Q. How can 3-methyl-L-alloisoleucine be synthesized and purified for laboratory use?

  • Methodological Answer : Synthesis typically involves stereoselective enzymatic or chemical methods to ensure the correct (2S,3R) configuration. For example, enzymatic transamination using branched-chain aminotransferases with appropriate substrates (e.g., 3-methyl-2-oxopentanoate) can yield enantiomerically pure product . Purification often employs ion-exchange chromatography or recrystallization from aqueous ethanol to achieve ≥99% purity, confirmed via HPLC with chiral columns .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying stereochemistry and detecting impurities. For example, coupling constants in ¹H NMR (e.g., J = 7–9 Hz for vicinal protons) confirm spatial arrangements . Mass spectrometry (MS) and X-ray crystallography further validate molecular weight and crystal packing .

Q. How can researchers distinguish this compound from its isomers (e.g., L-isoleucine) in biological samples?

  • Methodological Answer : Chiral derivatization with agents like Marfey’s reagent followed by reversed-phase HPLC enables separation based on stereochemistry . Gas chromatography-mass spectrometry (GC-MS) with trimethylsilyl derivatization also resolves isomers by retention time and fragmentation patterns .

Advanced Research Questions

Q. What experimental strategies address discrepancies in reported metabolic roles of this compound?

  • Methodological Answer : Contradictions in metabolic studies (e.g., whether it accumulates in inborn errors of metabolism) require isotopic tracer experiments (¹³C-labeled compounds) to track catabolic pathways. Comparative studies using knockout models of branched-chain amino acid enzymes (e.g., BCAT) can clarify its role . Confounding factors like medication interference (e.g., zonisamide) must be excluded via controlled derivatization protocols .

Q. How can researchers optimize derivatization protocols to avoid artifactual detection in clinical assays?

  • Methodological Answer : Artifacts arise from non-specific reactions during derivatization (e.g., with o-phthalaldehyde). To mitigate this, pre-column derivatization at controlled pH (8.0–9.0) and temperature (4°C) minimizes side reactions. Validation via spiked recovery experiments in plasma/serum matrices ensures specificity .

Q. What computational tools are effective for modeling this compound’s interactions with enzymes like 4-hydroxyphenylpyruvate dioxygenase?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) using crystal structures (PDB ID: 1HUV) predict binding affinities and conformational stability. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) further elucidate electronic interactions at active sites .

Q. How should conflicting data on its thermodynamic stability (e.g., melting point variations) be resolved?

  • Methodological Answer : Differential Scanning Calorimetry (DSC) under inert atmospheres (N₂) with controlled heating rates (5°C/min) standardizes melting point measurements. Polymorphism studies via powder X-ray diffraction (PXRD) identify crystalline phases contributing to discrepancies .

Q. Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing enantiomerically pure this compound?

  • Answer : Use enantioselective catalysts (e.g., Rh-complexes with chiral ligands) and monitor reaction progress via chiral HPLC. Strict control of reaction temperature (±1°C) and solvent purity (HPLC-grade) minimizes racemization .

Q. How should researchers validate the absence of toxic byproducts in synthesized batches?

  • Answer : LC-MS/MS with multiple reaction monitoring (MRM) detects trace impurities (e.g., β-methylnorvaline). Accelerated stability studies (40°C/75% RH for 6 months) assess degradation products .

Eigenschaften

Molekularformel

C7H15NO2

Molekulargewicht

145.2 g/mol

IUPAC-Name

(2S)-2-amino-3,3-dimethylpentanoic acid

InChI

InChI=1S/C7H15NO2/c1-4-7(2,3)5(8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t5-/m1/s1

InChI-Schlüssel

AQIFZAKDNFZWND-RXMQYKEDSA-N

Isomerische SMILES

CCC(C)(C)[C@@H](C(=O)O)N

Kanonische SMILES

CCC(C)(C)C(C(=O)O)N

Synonyme

beta-methylisoleucine

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.